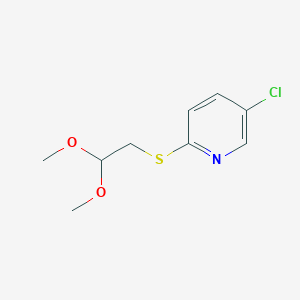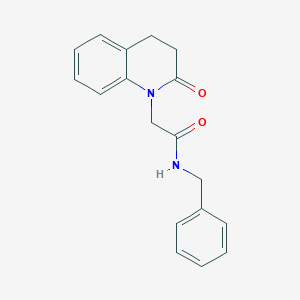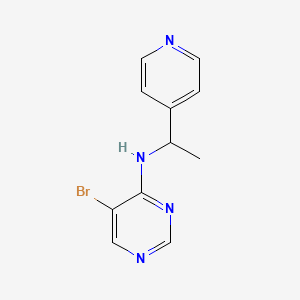![molecular formula C10H15BrN4O B7579360 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol, also known as BPPET, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. PARP-1 inhibition has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation.
Wirkmechanismus
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol works by binding to the catalytic domain of PARP-1 and inhibiting its activity. PARP-1 is an enzyme that is involved in the repair of single-strand DNA breaks through the process of base excision repair. Inhibition of PARP-1 leads to the accumulation of DNA damage and the activation of alternative DNA repair pathways, such as homologous recombination and non-homologous end joining, which are less efficient and error-prone. This results in increased genomic instability and cell death.
Biochemical and Physiological Effects:
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has been shown to have a variety of biochemical and physiological effects in cells and tissues. It can induce DNA damage and cell death in cancer cells, reduce inflammation and oxidative stress in neurodegenerative diseases, and modulate immune system function. 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has also been shown to have effects on mitochondrial function and energy metabolism, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP-1, which allows for specific targeting of this enzyme without affecting other cellular processes. 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. However, there are some limitations to using 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol in lab experiments. It can be toxic at high concentrations, and its effects may be cell type-specific. Additionally, PARP-1 inhibition may have off-target effects on other DNA repair enzymes, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol and PARP-1 inhibition. One area of interest is the development of combination therapies that target multiple DNA repair pathways, which may enhance the efficacy of PARP-1 inhibition in cancer treatment. Another area of interest is the investigation of PARP-1 inhibition in other diseases, such as cardiovascular disease and diabetes, where DNA damage and inflammation play a role. Additionally, there is a need for further research on the pharmacokinetics and toxicity of 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol, as well as the development of more selective PARP-1 inhibitors with fewer off-target effects.
Synthesemethoden
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol can be synthesized using a variety of methods, but the most common one involves the reaction of 5-bromopyrimidine-4-carboxylic acid with piperazine in the presence of a coupling reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), followed by reduction with sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has been extensively used in scientific research to investigate the role of PARP-1 in various biological processes. It has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms, leading to increased DNA damage and cell death. 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing inflammation and oxidative stress. Additionally, 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has been used to study the role of PARP-1 in immune system regulation and inflammation.
Eigenschaften
IUPAC Name |
2-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O/c11-9-7-12-8-13-10(9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBALRBJKTROZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)


![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)


![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)